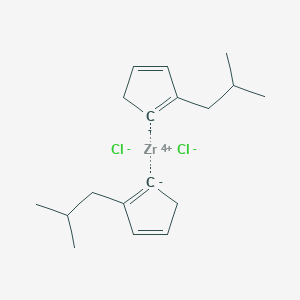
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)cyclopenta-1,3-diene; zirconium(4+); dichloride, also known as Cp*ZrCl2, is a widely used organometallic compound in organic synthesis. It is a transition metal catalyst that has been used in various reactions, including olefin polymerization, hydrosilylation, and cross-coupling reactions.
作用機序
The mechanism of action of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 in olefin polymerization involves the coordination of the olefin to the zirconium center, followed by insertion of the olefin into the zirconium-carbon bond. This process leads to the formation of a new zirconium-carbon bond and the release of a polymer chain. The mechanism of action in hydrosilylation reactions involves the coordination of the silicon-hydrogen bond to the zirconium center, followed by the addition of the unsaturated organic compound to the silicon. The mechanism of action in cross-coupling reactions involves the coordination of the organohalide to the zirconium center, followed by the transmetalation of the organohalide to a palladium or tin center.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2. However, it has been reported that exposure to the compound can cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2.
実験室実験の利点と制限
One of the main advantages of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 is its high catalytic activity, which makes it a valuable tool in organic synthesis. Additionally, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 is stable and can be stored for long periods of time without degradation. However, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has some limitations, including its sensitivity to air and moisture, which can lead to decomposition. Therefore, it should be handled under inert conditions.
将来の方向性
There are several future directions for the use of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 in organic synthesis. One potential application is in the development of new catalysts for olefin polymerization, which could lead to the synthesis of new materials with unique properties. Another potential application is in the synthesis of new pharmaceuticals, as 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has been shown to be effective in cross-coupling reactions with a variety of functional groups. Additionally, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 could be used in the development of new catalysts for the conversion of biomass to fuels and chemicals.
Conclusion:
In conclusion, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 is a versatile organometallic compound that has been widely used in organic synthesis. It is a highly active catalyst that has been employed in various reactions, including olefin polymerization, hydrosilylation, and cross-coupling reactions. Although there is limited information on the biochemical and physiological effects of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2, it is important to handle it with proper safety precautions. Overall, the future directions for the use of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 are promising, and it is likely to continue to play an important role in organic synthesis.
合成法
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 can be synthesized by reacting zirconium tetrachloride with cyclopentadiene in the presence of aluminum trichloride. The reaction produces a dark brown solid, which is then purified by recrystallization. The resulting compound is a yellow-orange crystalline solid that is soluble in organic solvents.
科学的研究の応用
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has been extensively used in organic synthesis, particularly in olefin polymerization. It is a highly active catalyst that can polymerize a wide range of olefins, including ethylene, propylene, and styrene. 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has also been used as a catalyst in hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond to an unsaturated organic compound. Additionally, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has been employed in various cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Stille coupling.
特性
IUPAC Name |
2-(2-methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-8(2)7-9-5-3-4-6-9;;;/h2*3,5,8H,4,7H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZADISZSFJHEN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=[C-]CC=C1.CC(C)CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

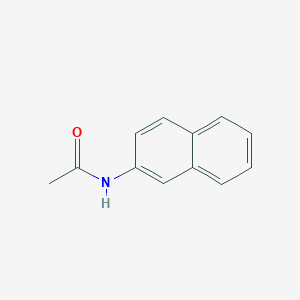
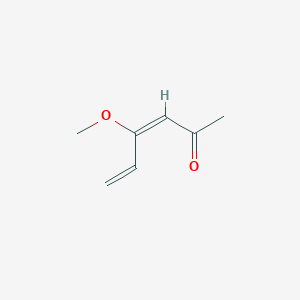
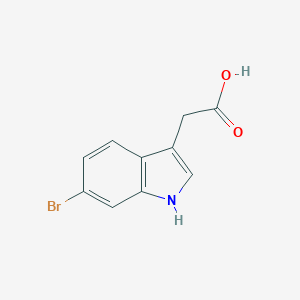
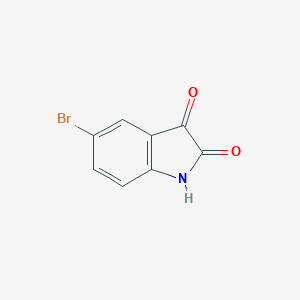
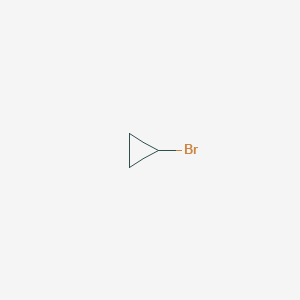
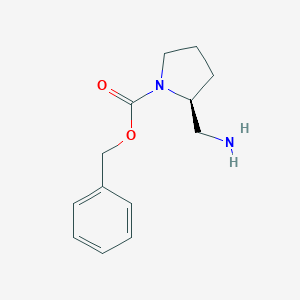
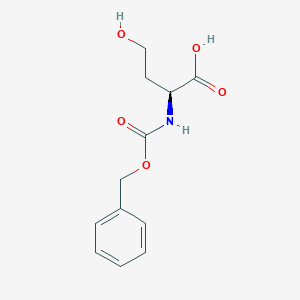
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
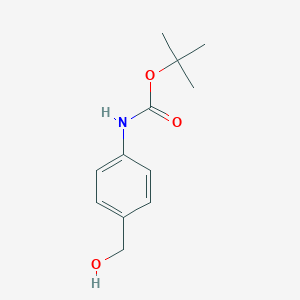
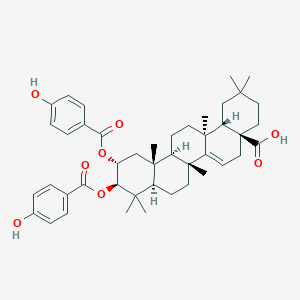

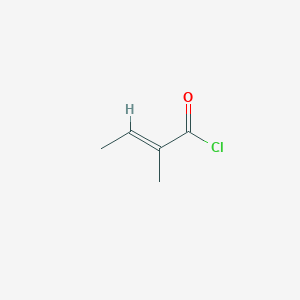
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
